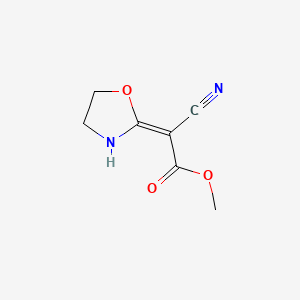
Methyl cyano(1,3-oxazolidin-2-ylidene)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl cyano(1,3-oxazolidin-2-ylidene)acetate is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl cyano(1,3-oxazolidin-2-ylidene)acetate typically involves the reaction of cyanoacetic acid derivatives with oxazolidinones under specific conditions. One common method involves the condensation of cyanoacetic acid with oxazolidinone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable.
化学反应分析
Types of Reactions
Methyl cyano(1,3-oxazolidin-2-ylidene)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amine-substituted compounds.
科学研究应用
Methyl cyano(1,3-oxazolidin-2-ylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl cyano(1,3-oxazolidin-2-ylidene)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Cyanoacetamide Derivatives: These compounds share the cyano group and are used in similar synthetic applications.
Oxazolidinone Derivatives: These compounds have a similar five-membered ring structure and are studied for their biological activities.
Uniqueness
Methyl cyano(1,3-oxazolidin-2-ylidene)acetate is unique due to its combination of the cyano group and the oxazolidinone ring, which imparts distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
919290-01-0 |
|---|---|
分子式 |
C7H8N2O3 |
分子量 |
168.15 g/mol |
IUPAC 名称 |
methyl 2-cyano-2-(1,3-oxazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C7H8N2O3/c1-11-7(10)5(4-8)6-9-2-3-12-6/h9H,2-3H2,1H3 |
InChI 键 |
KMAAHNOGYAZYAN-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=C1NCCO1)C#N |
手性 SMILES |
COC(=O)/C(=C/1\NCCO1)/C#N |
规范 SMILES |
COC(=O)C(=C1NCCO1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


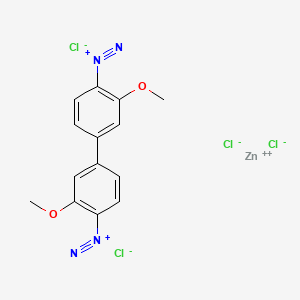
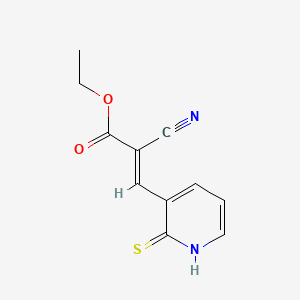
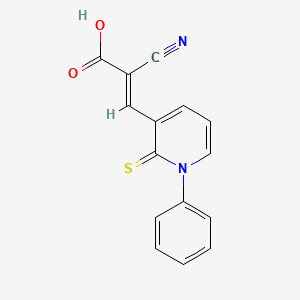
![3-[2'-(2-Cyanovinyl)[1,1'-biphenyl]-2-yl]acrylonitrile](/img/structure/B8081419.png)
![3-[[(E)-(5-oxo-3-phenyl-1,2-oxazol-4-ylidene)methyl]amino]propanoic acid](/img/structure/B8081435.png)
![N-{2-cyano-3-[(2,2-diethoxyethyl)amino]-2-butenoyl}urea](/img/structure/B8081440.png)
![N-{2-cyano-3-[2-(2-hydroxyethyl)hydrazino]-2-pentenoyl}urea](/img/structure/B8081441.png)
![(5E)-5-[1-[(4-methoxyphenyl)methylamino]propylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B8081443.png)
![(5Z)-5-[1-(2-phenylethylamino)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B8081453.png)
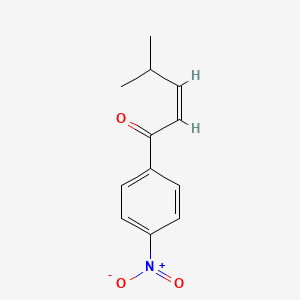
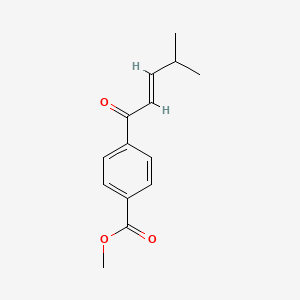
![ethyl 3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-ylimidoformate](/img/structure/B8081462.png)
![Methyl cyano[5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]acetate](/img/structure/B8081475.png)
![Methyl 2-cyano-3-[(2-ethoxy-2-oxoethyl)amino]-3-(methylsulfanyl)acrylate](/img/structure/B8081480.png)
